molecular formula C12H21BrO2 B14490775 Ethyl 2-(bromomethyl)non-2-enoate CAS No. 64600-44-8

Ethyl 2-(bromomethyl)non-2-enoate

Cat. No.: B14490775
CAS No.: 64600-44-8
M. Wt: 277.20 g/mol
InChI Key: GOEQDVGABUYXNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)non-2-enoate is an α,β-unsaturated ester characterized by a bromomethyl substituent at the α-position of a non-2-enoate backbone. Its structure combines a reactive allylic bromide moiety with a long aliphatic chain, making it valuable in organic synthesis, particularly for constructing complex molecules like α-methylene lactones and cytotoxic agents .

Properties

CAS No.

64600-44-8

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

ethyl 2-(bromomethyl)non-2-enoate

InChI

InChI=1S/C12H21BrO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h9H,3-8,10H2,1-2H3

InChI Key

GOEQDVGABUYXNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CBr)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)non-2-enoate can be synthesized through the bromination of ethyl non-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the non-2-enoate moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Addition Reactions: Hydrogen bromide (HBr) or bromine (Br2) in solvents like acetic acid or chloroform.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products:

    Substitution Products: Azides, thiocyanates, or ethers depending on the nucleophile used.

    Addition Products: Dibromo derivatives or haloalkanes.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Ethyl 2-(bromomethyl)non-2-enoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a precursor for bioactive molecules.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)non-2-enoate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The double bond in the non-2-enoate moiety also enables addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs of Ethyl 2-(bromomethyl)non-2-enoate, emphasizing differences in chain length, bromine substitution, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Bromine Position Key Reaction/Application
This compound C₁₂H₁₉BrO₂ 275.18* 2-(bromomethyl) Synthesis of α-methylene lactones (inferred)
Ethyl 2-(bromomethyl)acrylate C₆H₉BrO₂ 193.04 2-(bromomethyl) Catalytic enzymatic reactions
Ethyl bromoacetate C₄H₇BrO₂ 167.00 1-bromo Alkylating agent, lab reagent
Ethyl 2-bromopropionate C₅H₉BrO₂ 181.03 2-bromo Intermediate in organic synthesis
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₉Br₂O₂ 273.95 2-(bromomethyl), 3-bromo Enhanced reactivity in substitution reactions
Key Observations:
  • Chain Length and Reactivity: this compound’s extended aliphatic chain (C12) increases steric bulk and lipophilicity compared to shorter-chain analogs like Ethyl 2-(bromomethyl)acrylate (C6). This may reduce solubility in polar solvents but enhance membrane permeability in biological applications .
  • Bromine Substitution: The bromomethyl group at the α-position facilitates allylic substitution reactions, similar to Ethyl 2-(bromomethyl)acrylate . However, the presence of a double bond in non-2-enoate introduces additional reactivity for conjugate additions.
  • Multi-Brominated Analogs : Ethyl 3-bromo-2-(bromomethyl)propionate (C₆H₉Br₂O₂) exhibits higher electrophilicity due to two bromine atoms, enabling diverse reactivity in cross-coupling reactions .
a) Reformatsky-Type Reactions

Ethyl α-(bromomethyl)acrylate derivatives, such as Ethyl 2-(bromomethyl)acrylate, are widely used in Reformatsky reactions to synthesize α-methylene lactones, which exhibit cytotoxic properties . For example:

  • Ethyl 2-(bromomethyl)acrylate reacts with aldehydes to form steroidal α-methylene-γ-lactones (74% yield) .
b) Catalytic Enzymatic Methods

Ethyl 2-(bromomethyl)acrylate participates in enzymatic heteroarylation reactions (e.g., with ethyl isonicotinate) to form pharmacologically relevant products (74% yield) . The longer chain in this compound may modify substrate-enzyme interactions, affecting reaction efficiency.

Physicochemical Properties

  • Boiling Point and Solubility: Longer-chain bromoesters (e.g., this compound) typically have higher boiling points and lower water solubility compared to shorter analogs like Ethyl bromoacetate (BP: 167–169°C) .
  • Stability: The α,β-unsaturated ester group in this compound may render it susceptible to Michael additions, whereas saturated analogs (e.g., Ethyl 2-bromopropionate) are more stable under basic conditions .

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